2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid
Description
2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid is a fluorinated non-proteinogenic amino acid featuring a cyclopropane ring and a fluorine atom on its pentanoic acid backbone. The cyclopropylmethyl group introduces steric bulk and conformational rigidity, while the fluorine atom at the C5 position modulates electronic properties and metabolic stability.
Properties
Molecular Formula |
C9H16FNO2 |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
2-amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid |
InChI |
InChI=1S/C9H16FNO2/c10-5-1-4-9(11,8(12)13)6-7-2-3-7/h7H,1-6,11H2,(H,12,13) |
InChI Key |
BOSZUFACRPIQCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(CCCF)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with cyclopropylmethyl halide, followed by fluorination and subsequent amination. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pentanoic Acid Backbone
(S)-2-Amino-5,5,5-trifluoropentanoic Acid
- Structure : Replaces the cyclopropylmethyl group with a trifluoromethyl (-CF₃) group at C2 and lacks the C5 fluorine.
- Synthesis : Prepared via dynamic kinetic resolution (DKR) of racemic precursors, achieving high enantiomeric purity .
- Properties : Molecular weight 171.12 g/mol; solubility and stability data suggest moderate hydrophilicity due to the -CF₃ group .
- Applications : Used in peptide synthesis and enzyme studies, leveraging fluorine’s electron-withdrawing effects .
2-Aminohex-5-enoic Acid and 2-Aminopent-4-enoic Acid
- Structure : Feature unsaturated bonds (C5-C6 double bond or C4-C5 double bond) instead of cyclopropane or fluorine.
- Bioactivity : Demonstrated collagenase inhibition (IC₅₀ values: ~1.3–1.5 mM), with activity increasing with side-chain length. The unsaturated bonds enhance conformational flexibility but reduce metabolic stability compared to fluorinated analogs .
Aromatic and Heterocyclic Substitutions
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid
- Structure : Contains a dichlorobenzyl group at C2 and a triple bond at C4-C3.
- Bioactivity : IC₅₀ = 1.48 mM against collagenase; forms hydrogen bonds (1.96–2.20 Å) and π-π interactions (4.1–4.2 Å) with enzyme residues (e.g., Gln215, Tyr201). The chlorine substituents enhance binding affinity but introduce steric clashes .
2-Amino-2-(4-bromophenyl)acetic Acid
Cyclopropane-Containing Analogs
(5-Bromo-2-fluorophenyl)methylamine
- Structure: Shares the cyclopropylmethyl group but lacks the amino acid backbone.
- The fluorine on the aromatic ring may reduce oxidative metabolism .
Data Table: Key Structural and Functional Comparisons
Discussion of Structural and Functional Trends
- Fluorine Effects: Aliphatic fluorine (e.g., C5-F in the target compound) improves metabolic stability and polarity, whereas aromatic fluorine (e.g., 5-amino-2-fluorobenzoic acid) enhances thermal stability and π-π stacking .
- Cyclopropane vs.
- Substituent Positioning : Chlorine or bromine at meta/para positions (e.g., dichlorobenzyl analogs) optimizes enzyme binding via steric and electronic effects, but fluorine’s smaller size may reduce steric hindrance .
Biological Activity
2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid is a synthetic compound that belongs to a class of amino acids with potential pharmacological applications, particularly as a modulator of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid is . Its structure features a cyclopropylmethyl group and a fluorine atom at the 5-position of the pentanoic acid chain, which may influence its biological interactions.
NMDA Receptor Modulation
Research indicates that compounds structurally related to 2-amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid can act as competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for synaptic plasticity and memory function in the central nervous system.
- Binding Affinity : Studies employing radioligand binding assays have shown that analogues can effectively displace [^3H]-L-glutamate, indicating their potential to inhibit glutamatergic signaling through NMDA receptor blockade .
- Functional Assays : The modulation of [^3H]MK-801 binding further confirms the antagonistic properties of these compounds, suggesting their role in reducing excitotoxicity associated with excessive glutamate activity.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid and its analogues:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Identified as a selective NMDA antagonist with lower potency than CGS 19755 | In vitro receptor binding assays |
| Study 2 | Exhibited significant inhibition of [^3H]-kainate binding, indicating selectivity over non-NMDA receptors | Functional assays with radioligands |
| Study 3 | Demonstrated potential neuroprotective effects in models of excitotoxicity | In vivo studies on animal models |
Case Studies
- Neuroprotective Effects : A study assessed the neuroprotective potential of cyclopropyl analogues in models of neurodegeneration. Results indicated that these compounds could attenuate neuronal death induced by excitotoxic agents, supporting their therapeutic potential in conditions like Alzheimer's disease.
- Behavioral Studies : In behavioral assays, compounds similar to 2-amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid were evaluated for anxiolytic and antidepressant-like effects. Results showed improved performance in models assessing anxiety and depression, suggesting modulation of GABAergic transmission alongside NMDA antagonism .
- Antifungal Activity : Some derivatives exhibited antifungal properties against various pathogens, indicating a broader spectrum of biological activity beyond neuropharmacology. For instance, certain analogues showed inhibitory effects against Fusarium graminearum, highlighting their potential in agricultural applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
